molecular formula C25H19N2NaO3 B13783813 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt CAS No. 93964-25-1

11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt

Cat. No.: B13783813
CAS No.: 93964-25-1
M. Wt: 418.4 g/mol
InChI Key: KIZZXOBTCFRJSD-UHFFFAOYSA-M
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Description

Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is a complex organic compound with a unique structure that includes a benzo[a]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[a]carbazole core, followed by functionalization to introduce the 2-oxido, 4-methoxy, and 2-tolyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing agents for introducing the oxido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the oxido group, potentially using reagents like sodium borohydride.

    Substitution: The methoxy and tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a more highly oxidized benzo[a]carbazole derivative, while reduction could yield a simpler benzo[a]carbazole compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the benzo[a]carbazole core can interact with various biological molecules. These interactions can modulate cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]carbazole: The core structure of the compound, which shares some chemical properties.

    Methoxybenzo[a]carbazole: A similar compound with a methoxy group, but lacking the oxido and tolyl groups.

    Tolylbenzo[a]carbazole: Another similar compound with a tolyl group, but lacking the oxido and methoxy groups.

Uniqueness

Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxido group, in particular, allows for unique redox chemistry that is not observed in simpler benzo[a]carbazole derivatives.

Properties

CAS No.

93964-25-1

Molecular Formula

C25H19N2NaO3

Molecular Weight

418.4 g/mol

IUPAC Name

sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]-11H-benzo[a]carbazol-2-olate

InChI

InChI=1S/C25H20N2O3.Na/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28;/h3-13,26,28H,1-2H3,(H,27,29);/q;+1/p-1

InChI Key

KIZZXOBTCFRJSD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)[O-].[Na+]

Origin of Product

United States

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